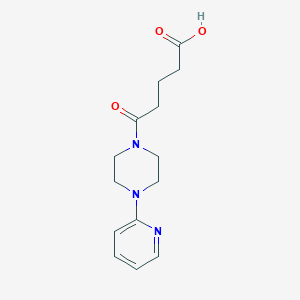![molecular formula C16H23NO3 B510418 N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine CAS No. 861434-20-0](/img/structure/B510418.png)
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine, also known as AMTB, is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in nociception, inflammation, and respiratory function. AMTB has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and inflammatory diseases.
Mechanism Of Action
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine acts as a selective antagonist of the TRPA1 channel, which is involved in nociception, inflammation, and respiratory function. TRPA1 is activated by a wide range of stimuli, including reactive oxygen species, irritants, and inflammatory mediators. Activation of TRPA1 leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that result in nociception, inflammation, and respiratory dysfunction. By blocking TRPA1 activation, N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine can reduce these pathological processes.
Biochemical And Physiological Effects
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been shown to reduce TRPA1-mediated nociception in animal models of pain. In addition, N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been shown to reduce airway hyperresponsiveness and attenuate inflammatory responses in animal models of asthma and inflammatory diseases. These effects are likely due to the inhibition of TRPA1-mediated calcium influx and subsequent intracellular signaling events.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine in lab experiments is its selectivity for the TRPA1 channel. This allows researchers to specifically target this channel without affecting other channels or receptors. However, one limitation of using N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine is its relatively low potency compared to other TRPA1 antagonists. This may require higher concentrations of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine to achieve the desired effect, which could lead to off-target effects or toxicity.
Future Directions
There are several potential future directions for the study of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the development of more potent TRPA1 antagonists that can achieve the desired effect at lower concentrations. Another area of interest is the investigation of the role of TRPA1 in other physiological processes, such as thermoregulation and taste sensation. Finally, the therapeutic potential of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine in other diseases, such as cancer and neurological disorders, warrants further investigation.
Synthesis Methods
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group, followed by the coupling of the protected amine with the allyl ether of 3-methoxy-4-hydroxybenzaldehyde. The resulting intermediate is then deprotected and coupled with tetrahydro-2-furanylmethylamine to yield N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine.
Scientific Research Applications
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and inflammatory diseases. In preclinical studies, N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been shown to inhibit TRPA1-mediated nociception, reduce airway hyperresponsiveness, and attenuate inflammatory responses. These findings suggest that N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine may be a promising therapeutic agent for the treatment of chronic pain, asthma, and inflammatory diseases.
properties
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-8-20-15-7-6-13(10-16(15)18-2)11-17-12-14-5-4-9-19-14/h3,6-7,10,14,17H,1,4-5,8-9,11-12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFVIUQQHDLFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2CCCO2)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B510338.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)
![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)

![[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B510345.png)
![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)
![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)
![{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510366.png)
![Ethyl 4-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B510371.png)
![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)
![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)
![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B510414.png)
![methyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)